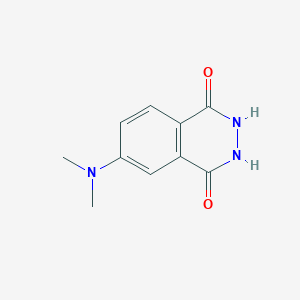

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione (DMAD) is an organic compound that has been studied for its potential applications in scientific research. DMAD is a heterocyclic compound, which is a type of organic compound that contains atoms of at least two different elements as part of its ring structure. It is a colorless solid with a melting point of 185-187 °C, and is soluble in water and ethanol. DMAD has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

Environment-Sensitive Fluorophore

This compound exhibits valuable fluorescent properties as a biological probe with emission in the 500-600 nm range and a marked response to changes in the environment polarity . The fluorescence is red-shifted in polar protic environments, with the maximum emission intensity shifting more than 100 nm from 491 nm in toluene to 592 nm in water .

Biological Probe

The compound has been synthesized into a new environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which can be used for monitoring protein-protein interactions . The designed peptides exhibit a significant increase in the quantum yield of the long wavelength fluorescence emission band (596 nm) upon binding to selected SH2 domains .

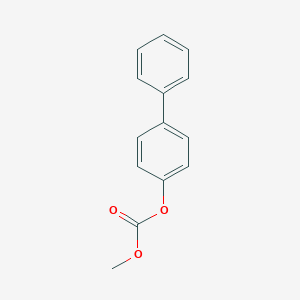

Thermo-pH Responsive Polymers

The compound has been used to prepare new functional monomers based on vanillin as a renewable material of 2- ( (dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA), and the other based on 4-hydroxyacetophenone 4-acetylphenyl acrylate (APA) . These monomers have been used to prepare a new series of thermo-pH functional polymers .

Phase Transition Temperature Modulation

The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N -isopropylacrylamide has been investigated . This study will be progressed in the future as the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .

Drug Delivery Systems

The compound has been used in the synthesis of cationic amphiphilic copolymers with block and graft architecture (MPEG- b - (PC- g -PDMAEMA)) . These copolymers self-associate in aqueous media into nanosized micelles which can be loaded with drugs .

properties

IUPAC Name |

6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHXSGIOAZZWRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353280 |

Source

|

| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

CAS RN |

18697-31-9 |

Source

|

| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)